N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide
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Overview
Description
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a hydroxypyrrolidine ring and a propanamide group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide typically involves the reaction of 3-hydroxypyrrolidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[(3-Hydroxypyrrolidin-3-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[(3-Hydroxypyrrolidin-3-yl)methyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide is unique due to its specific combination of a hydroxypyrrolidine ring and a propanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-7(11)10-6-8(12)3-4-9-5-8/h9,12H,2-6H2,1H3,(H,10,11) |
InChI Key |
GFQJMHATLPWKED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1(CCNC1)O |
Origin of Product |
United States |
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